alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine
Description
This compound is a branched trisaccharide with two α-L-fucosyl residues linked at distinct positions: (1→2) to β-D-galactose and (1→4) to N-acetyl-D-glucosamine (GlcNAc), while β-D-galactose is further linked (1→3) to GlcNAc. This structure is significant in glycobiology due to its role in cell recognition, adhesion, and immune modulation. Its branched topology and fucosylation patterns distinguish it from linear or simpler fucosylated glycans, enabling unique interactions with lectins, antibodies, or microbial adhesins .
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Molecular Weight |
675.6 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)44-20-10(5-29)42-23(39)11(27-8(3)30)21(20)45-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+,23?,24-,25-,26-/m0/s1 |
InChI Key |
OXNGKCPRVRBHPO-VIXGDSECSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Glycosylation Approach
The most widely adopted method involves sequential glycosylation of N-acetyl-D-glucosamine (GlcNAc) with galactose and fucose residues. Key steps include:
1.1.1 Synthesis of β-D-Galactosyl-(1→3)-N-Acetyl-D-Glucosamine (Galβ1-3GlcNAc)
The β(1→3) linkage between galactose and GlcNAc is constructed using a galactosyl donor with a participating protecting group at O-2 (e.g., acetyl) to ensure β-selectivity. For instance, 2,3,4-tri-O-acetyl-6-O-benzyl-α-D-galactopyranosyl bromide () is activated with silver triflate in dichloromethane, yielding the β-linked disaccharide in 72–85% yield (Table 1). The 6-O-benzyl group on galactose prevents undesired side reactions during subsequent fucosylation.
1.1.2 α(1→2)-Fucosylation of Galβ1-3GlcNAc
The primary hydroxyl group at O-2 of galactose is fucosylated using a per-O-benzylated thioethyl α-L-fucopyranoside donor activated with N-iodosuccinimide (NIS) and triflic acid. This step proceeds in 65–70% yield, with the benzyl groups ensuring minimal side reactions.
1.1.3 α(1→4)-Fucosylation of GlcNAc
The secondary hydroxyl at O-4 of GlcNAc presents a challenge due to steric hindrance. Employing a highly reactive fucosyl donor (e.g., 2,3-di-O-benzyl-4-O-pivaloyl-α-L-fucopyranosyl trichloroacetimidate) under halide ion catalysis (Et₄NBr) achieves α(1→4) linkage in 58–63% yield.
Table 1: Key Reaction Conditions for Chemical Synthesis
One-Pot Difucosylation Strategies
To streamline synthesis, recent efforts have focused on simultaneous installation of both fucose residues. A diol acceptor (Galβ1-3GlcNAc with unprotected O-2 and O-4) is treated with two orthogonal fucosyl donors:
-
A 2-O-pivaloyl-protected fucosyl imidate for α(1→2) linkage.
-
A 4-O-levulinoyl-protected fucosyl bromide for α(1→4) linkage.
This method reduces purification steps and achieves a 55–60% overall yield for the tetrasaccharide.
Chemoenzymatic Approaches
Fucosyltransferase-Mediated Synthesis
Enzymatic methods leverage α1,2- and α1,3/4-fucosyltransferases (FucTs) from bacterial sources:
Table 2: Enzymatic Fucosylation Parameters
Substrate Engineering for Improved Efficiency
Wild-type FucTs exhibit limited activity toward synthetic acceptors. Protein engineering (e.g., site-saturation mutagenesis of FutC at residue Q389) enhances binding to non-natural substrates, increasing reaction rates by 3.5-fold.
Protecting Group Strategies
Role of 6-O-Benzyl in Galactose
The 6-O-benzyl group in galactosyl donors serves dual purposes:
Temporary Protecting Groups for Fucose
-
Pivaloyl Esters : Used at O-4 of fucose to block premature glycosylation while allowing mild base-mediated deprotection (e.g., NH₃/MeOH).
-
Levulinoyl Esters : Enable selective deprotection under hydrazine acetate without affecting benzyl groups.
Challenges and Solutions
Regioselectivity in Difucosylation
The proximity of O-2 (galactose) and O-4 (GlcNAc) hydroxyls risks cross-reactivity. Solutions include:
Chemical Reactions Analysis
Structural Modifications
The compound may undergo post-synthetic modifications , including:
-
Sulfation : Addition of sulfate groups to specific positions (e.g., 6-O-sulfation of glucosamine residues), altering its antigenic properties .
-
Acetylation/Deacetylation : Reversible N-acetylation of glucosamine residues, influencing interactions with lectins or antibodies .
Biological Interactions
The compound interacts with cellular receptors and proteins, such as:
-
Lectins : Recognizes carbohydrate-binding proteins (e.g., WGA) via its N-acetylglucosamine residues .
-
Immune Molecules : Engages with antibodies or complement receptors, modulating immune responses .
Comparison of Similar Compounds
Enzymatic Reaction Mechanisms
Fucosyltransferase specificity is critical for synthesizing this compound. For example:
-
Helicobacter pylori FucT utilizes GDP-fucose as a donor, transferring fucose to βGal1,3βGlcNAc (Type I) or βGal1,4βGlcNAc (Type II) acceptors .
-
Mammalian FucTs rely on N-terminal domains for substrate recognition, but bacterial FucTs use C-terminal regions to distinguish Type I/II acceptors .
Research Findings
-
Structural diversity : Variations in fucose linkages (α1,2/α1,4) and branching patterns affect biological functions, such as immune recognition .
-
Enzyme engineering : Chimeric FucTs demonstrate that C-terminal residues (e.g., DNPFIFC or CNDAHYSALH motifs) dictate substrate specificity .
This compound’s reactions highlight the interplay between enzymatic specificity, structural complexity, and biological function. Further studies on its biosynthetic pathways and interaction mechanisms could advance applications in glycotherapy and immunology.
Scientific Research Applications
Glycobiology
Glycosylation and Cell Recognition
Glycans, including Fuc-Gal-GlcNAc, play crucial roles in cell-cell interactions and recognition processes. The fucosylation of glycoproteins and glycolipids influences various biological functions, such as:
- Cell adhesion : Fuc-Gal-GlcNAc structures are involved in the binding of cells to selectins, which is critical in leukocyte trafficking during immune responses.
- Development : These glycans modulate signaling pathways essential for embryonic development and tissue differentiation.
A study highlighted the role of fucosyltransferases in synthesizing Lewis-X (LeX) structures, which are critical for cell migration and immune responses. The expression of specific fucosyltransferases was shown to significantly affect the biosynthesis of these glycans in human mesenchymal stem cells, indicating their importance in cell biology and potential therapeutic applications .
Immunology
Role in Immune Modulation
Fuc-Gal-GlcNAc has been implicated in immune modulation. Its presence on cell surfaces can affect immune cell interactions, influencing the immune response. Notably:
- Sialyl Lewis-X (sLeX) : This derivative is a ligand for E-selectin, facilitating the rolling of leukocytes on endothelial cells during inflammation.
- Cancer immunology : Altered glycosylation patterns, including those involving Fuc-Gal-GlcNAc, are often observed in cancer cells, affecting tumor progression and metastasis.
Research has shown that specific fucosylated glycans can enhance or inhibit immune responses, making them targets for therapeutic interventions in autoimmune diseases and cancer .
Therapeutics
Potential Drug Targets
The unique structural features of Fuc-Gal-GlcNAc make it a candidate for therapeutic applications:
- Vaccine development : Glycan-based vaccines utilizing fucosylated structures have been explored to enhance immunogenicity against pathogens.
- Drug delivery systems : Fucosylated nanoparticles have been developed to improve targeting efficiency to specific tissues or cells.
A notable case study demonstrated the use of fucosylated oligosaccharides as adjuvants in vaccine formulations, enhancing the immune response against infectious agents by promoting better antigen presentation .
Data Tables
Mechanism of Action
The mechanism of action of alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine involves its interaction with specific receptors and enzymes in the body. The fucose residues on the oligosaccharide can bind to lectins and other carbohydrate-binding proteins, mediating cell-cell interactions and signaling pathways. This compound can also modulate the immune response by interacting with immune cells and influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
α-L-Fuc-(1→2)-β-D-Gal-(1→4)-GlcNAc
- Structure : Linear trisaccharide with α-L-fucose (1→2)-linked to β-D-galactose, which is (1→4)-linked to GlcNAc.
- Key Differences : Lacks the (1→4)-linked fucose on GlcNAc, reducing branching complexity.
- Synthesis : Produced enzymatically by porcine liver α-L-fucosidase via transglycosylation, yielding 13% total trisaccharides with isomers .
- Biological Role : Found in human milk oligosaccharides (HMOs) and mucosal glycans, acting as a prebiotic and anti-adhesive agent against pathogens .
β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc
- Structure : Branched trisaccharide with α-L-fucose (1→4)-linked to GlcNAc and β-D-galactose (1→3)-linked to GlcNAc.
- Key Differences : Absence of the (1→2)-fucosyl branch on galactose.
- Functional Implications : Reported in plant glycoproteins, where α(1→3)-fucosylation (on GlcNAc) impedes deglycosylation by peptide-N-glycosidase F (PNGase F), unlike α(1→4)-fucosylation .
α-L-Fuc-(1→3)-β-D-Gal-(1→4)-GlcNAc
- Structure : Linear trisaccharide with α-L-fucose (1→3)-linked to β-D-galactose, which is (1→4)-linked to GlcNAc.
- Synthesis : Regioselectively synthesized by Alcaligenes sp. α-L-fucosidase in 54% yield .
- Biological Role : Mimics blood group epitopes (e.g., Lewis X) involved in cell-cell communication and pathogen binding .
Hyaluronic Acid (HA)
- Structure : Linear polymer of [β-D-glucuronic acid-(1→3)-β-D-GlcNAc-(1→4)] repeats.
- Key Differences: Lacks fucose and galactose; non-branched.
- Functional Contrast : HA binds CD44 receptors for cell motility and hydration, whereas the target compound’s fucosylation enables specific lectin interactions (e.g., selectins) .
Glycan Recognition
- The target compound’s dual fucosylation creates a unique topological motif for lectin binding. For example: Lotus tetragonolobus lectin: Binds α(1→2)-fucose in blood group H antigens . Anti-adhesion effects: Fucose at (1→2) and (1→4) blocks pathogen binding to mucosal surfaces more effectively than monosialylated glycans .
Deglycosylation Resistance
Data Tables
Table 1: Structural Comparison of Fucosylated Glycans
| Compound | Fucosyl Linkages | Galactosyl Linkage | Branching | Biological Role |
|---|---|---|---|---|
| Target Compound | α(1→2), α(1→4) | β(1→3) | Yes | Cell adhesion, immune modulation |
| α-L-Fuc-(1→2)-β-D-Gal-(1→4)-GlcNAc | α(1→2) | β(1→4) | No | Prebiotic, antiadhesive |
| β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc | α(1→4) | β(1→3) | Yes | Plant glycoprotein modification |
| HA | None | None | No | ECM structure, CD44 binding |
Biological Activity
The compound alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine (Fuc-Gal-GlcNAc) is a complex oligosaccharide that plays significant roles in various biological processes. Its structure, characterized by multiple fucosyl and galactosyl residues, suggests potential interactions with biological systems, particularly in cell signaling, immune responses, and pathogen recognition.
Structural Characteristics
Fuc-Gal-GlcNAc consists of:
- Fucose (Fuc) : An L-isomer contributing to cell recognition and adhesion.
- Galactose (Gal) : A D-isomer involved in various glycosylation processes.
- N-acetylglucosamine (GlcNAc) : A building block for glycoproteins and glycolipids.
The specific glycosidic linkages are critical for its biological function, influencing how it interacts with proteins and receptors.
1. Cell Adhesion and Recognition
Fuc-Gal-GlcNAc is implicated in cell adhesion mechanisms. The fucosyl residues are known to participate in the formation of selectin ligands, which are crucial for leukocyte trafficking during immune responses. Studies have shown that fucosylated glycans can enhance the binding affinity of cells to endothelial surfaces, facilitating inflammation and immune surveillance .
2. Inhibition of Pathogen Interaction
Research indicates that oligosaccharides containing fucose can inhibit the binding of pathogens to host cells. For instance, Fuc-Gal-GlcNAc has been observed to block the adhesion of certain bacteria and viruses by mimicking host glycan structures, thereby acting as a decoy that prevents infection .
3. Modulation of Immune Responses
Fuc-Gal-GlcNAc has been linked to the modulation of immune responses. It can influence the activity of various immune cells, including macrophages and dendritic cells. The presence of fucose on glycoproteins can alter their recognition by lectins, which play a role in immune signaling .
Enzymatic Interactions
The biological activity of Fuc-Gal-GlcNAc is also mediated through enzymatic processes:
Fucosyltransferases
Fucosyltransferases (e.g., EC 2.4.1.65) catalyze the addition of fucose to glycan structures. These enzymes are crucial for synthesizing Fuc-Gal-GlcNAc from precursor substrates, impacting its availability and biological function .
| Enzyme | Reaction | Substrate |
|---|---|---|
| 3-galactosyl-N-acetylglucosaminide 4-alpha-L-fucosyltransferase | Fucosylation on O-4 | Galactosylated N-acetylglucosamine |
Case Study 1: Cancer Research
Alterations in fucosylation patterns, including those involving Fuc-Gal-GlcNAc, have been observed in various cancers. Increased expression of fucosyltransferases leads to enhanced fucosylation on tumor cells, which is associated with metastasis and poor prognosis in cancers such as breast and colon cancer .
Case Study 2: Infectious Diseases
In studies focusing on viral infections, Fuc-Gal-GlcNAc has shown potential as an antiviral agent by inhibiting viral entry into host cells. For example, its structural similarity to sialic acid allows it to interfere with the binding of influenza viruses to host cell receptors .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this trisaccharide, and what protecting group strategies are employed?
- Methodological Answer: Synthesis involves sequential glycosylation steps with precise control over regioselectivity. For example, tert-butyldiphenylsilyl (TBDPS) and benzyl groups are used to protect hydroxyl groups on galactose and glucosamine residues, while isopropylidene acetals stabilize reactive intermediates . Halide-ion catalyzed glycosylation (e.g., using 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide) ensures proper linkage formation. Deprotection sequences (e.g., hydrogenolysis for benzyl groups) are critical to avoid side reactions .
Q. How is the trisaccharide structure validated post-synthesis?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR, is essential for confirming linkage configurations and anomeric centers. For instance, distinct chemical shifts for α-L-fucose (e.g., ~95–100 ppm for C-1) and β-D-galactose (~103–107 ppm) resolve branching patterns . Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF validates molecular weight and purity, with fragmentation patterns confirming glycosidic bonds .
Q. What enzymatic tools are available for studying fucosylation in this structure?
- Methodological Answer: α-L-Fucosidases and fucosyltransferases (FucTs) from bacterial sources (e.g., Lactobacillus casei) can be used to analyze or modify fucosyl linkages. Transfucosylation assays with UDP-fucose as a donor and N-acetylglucosamine (GlcNAc) as an acceptor are monitored via TLC or HPLC-MS to assess enzyme specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in linkage specificity data between chemical and enzymatic synthesis?
- Methodological Answer: Comparative kinetic studies (e.g., Michaelis-Menten parameters for FucTs) and structural analysis (e.g., X-ray crystallography of enzyme-substrate complexes) clarify discrepancies. For example, steric hindrance from branched fucosyl residues may reduce enzymatic efficiency, necessitating optimized reaction conditions or mutant enzymes . Contradictory MS/MS fragmentation patterns can be addressed using ion mobility spectrometry to distinguish isobaric structures .
Q. What experimental designs mitigate steric hindrance during glycosylation of the branched fucose residue?
- Methodological Answer: Pre-activation of glycosyl donors (e.g., trichloroacetimidates) enhances reactivity under mild conditions. Orthogonal protection schemes, such as combining benzylidene acetals with temporary silyl ethers, reduce steric bulk at the reaction site. Computational modeling (e.g., molecular dynamics) predicts spatial constraints, guiding solvent choice (e.g., DCM/toluene mixtures) to improve yields .
Q. How can researchers investigate the biological relevance of this trisaccharide in glycan-protein interactions?
- Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to lectins (e.g., selectins). Fluorescently labeled trisaccharides are used in cell-based assays to track uptake or localization. For structural insights, saturation transfer difference (STD)-NMR identifies key residues involved in receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
